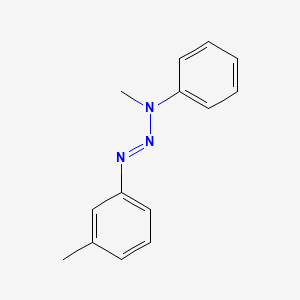
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate, also known as CTB, is a compound that has been extensively studied in the field of neuroscience. It is a selective marker for tracing neural pathways and has been used in various scientific research applications. The purpose of
作用機序
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate works by binding to the cell membrane of neurons and being taken up into the cell. Once inside the cell, it is transported along the axon to the cell body. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is transported in a retrograde manner, meaning that it moves from the axon terminal back to the cell body. This property makes it an ideal tracer for studying neural pathways.
Biochemical and Physiological Effects:
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been shown to have minimal effects on the physiology of neurons. It does not affect the electrical activity of neurons or alter the release of neurotransmitters. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is also non-toxic and does not cause any adverse effects on the nervous system.
実験室実験の利点と制限
One of the main advantages of 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is its high selectivity for neurons. It only binds to neurons and does not bind to other cell types, making it an ideal tracer for studying neural pathways. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is also highly stable and can be used in a variety of experimental conditions.
However, there are also some limitations to using 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One limitation is that it is a retrograde tracer, meaning that it can only be used to trace neural pathways in a retrograde direction. Another limitation is that 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate can only be used in fixed tissue, meaning that it cannot be used to study neural pathways in live animals.
将来の方向性
There are several future directions for research involving 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One direction is to develop new tracers that can be used to study neural pathways in live animals. Another direction is to investigate the use of 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate in combination with other tracers to study complex neural circuits. Additionally, 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate could be used to study the effects of various drugs and treatments on neural pathways, which could have implications for the treatment of neurological disorders.
合成法
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate can be synthesized using various methods, including the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride, followed by the reaction of the resulting intermediate with cyclopentylmethyl chloride. The final product can be obtained by treating the intermediate with trifluoroacetic acid.
科学的研究の応用
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been widely used in scientific research as a neural tracer. It is commonly used to trace neural pathways, study neuronal connectivity, and investigate the morphology of neurons. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has also been used to study the effects of various drugs and treatments on the nervous system.
特性
IUPAC Name |
1-(cyclopentylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-9-8-17(19(24-2)20(18)25-3)15-22-12-10-21(11-13-22)14-16-6-4-5-7-16/h8-9,16H,4-7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZMKPRFNGKCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-cyclopropyl-3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134185.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![2-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5134215.png)
![N-methyl-1-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5134223.png)

![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B5134234.png)

![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)
![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)